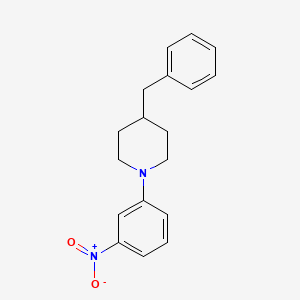![molecular formula C19H18F6O2 B14196581 1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) CAS No. 922718-48-7](/img/structure/B14196581.png)
1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is a synthetic organic compound characterized by its unique structure, which includes a heptane backbone linked to two trifluorobenzene groups via ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) typically involves a multi-step process. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. For this compound, the reaction might involve the use of 1,7-dibromoheptane and 2,3,4-trifluorophenol under basic conditions to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time. Additionally, purification steps like recrystallization or chromatography would be employed to isolate the final product .
化学反応の分析
Types of Reactions
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized under strong oxidative conditions.
Reduction: The aromatic rings can be reduced, although this typically requires harsh conditions.
Substitution: The trifluorobenzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) depends on its application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through its trifluorobenzene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,1’-[Ethane-1,2-diylbis(oxy)]bis(4,1-phenylene): Similar ether linkages but with different aromatic groups.
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,1-phenylene): Longer alkane chain and different substitution pattern on the aromatic rings.
Uniqueness
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is unique due to its specific combination of a heptane backbone and trifluorobenzene groups. This structure imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .
特性
CAS番号 |
922718-48-7 |
|---|---|
分子式 |
C19H18F6O2 |
分子量 |
392.3 g/mol |
IUPAC名 |
1,2,3-trifluoro-4-[7-(2,3,4-trifluorophenoxy)heptoxy]benzene |
InChI |
InChI=1S/C19H18F6O2/c20-12-6-8-14(18(24)16(12)22)26-10-4-2-1-3-5-11-27-15-9-7-13(21)17(23)19(15)25/h6-9H,1-5,10-11H2 |
InChIキー |
ZCJIRZZRULEABH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OCCCCCCCOC2=C(C(=C(C=C2)F)F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



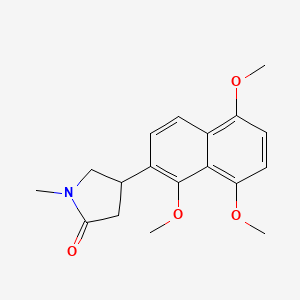
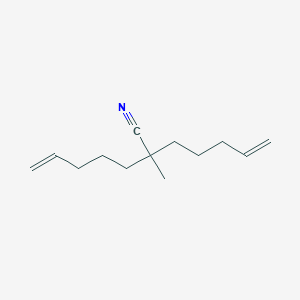
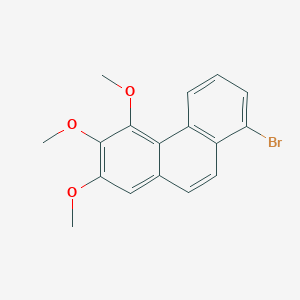
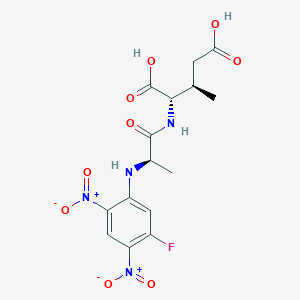
![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)

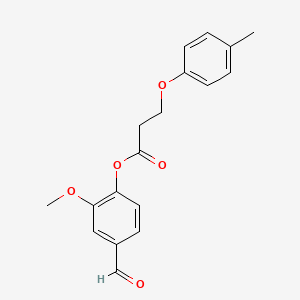
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14196529.png)
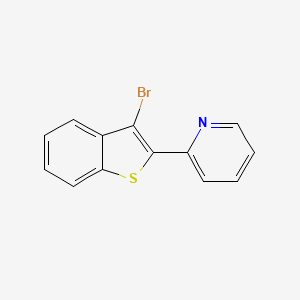
![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid](/img/structure/B14196553.png)
